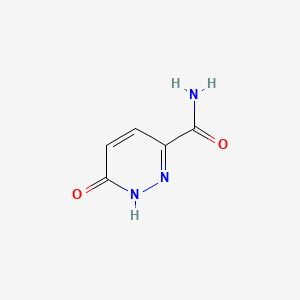

6-Hydroxypyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 6-Hydroxypyridazine-3-carboxamide involves complex organic reactions. For instance, an efficient synthesis method described for a similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves multiple steps, including reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective substitutions and bromination (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular geometry of compounds. For a structurally similar compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide, the crystal structure revealed a nearly planar molecule with significant intramolecular and intermolecular interactions, such as hydrogen bonds and stacking interactions, which are crucial for its biological activity (Shi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can lead to various bioactive molecules. For example, water-mediated synthesis of compounds through a three-component reaction showed potential for producing compounds with non-linear optical (NLO) properties and possible anticancer activity (Jayarajan et al., 2019).

Physical Properties Analysis

Investigations into the physical properties, including solubility, crystal structure, and lipophilicity, are essential for the practical application of any compound. Studies on similar compounds have shown the significance of methylation on intermolecular interactions and lipophilicity, affecting the compound's behavior in biological systems (Katrusiak, Piechowiak, & Katrusiak, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming derivatives with biological activity, are critical. For instance, the synthesis and characterization of dendrimeric complexes based on similar core structures have explored their potential applications in magnetic materials and as chelating agents (Uysal & Koc, 2010).

Aplicaciones Científicas De Investigación

Anticancer and Antitumor Activities

6-Hydroxypyridazine-3-carboxamide derivatives exhibit significant potential in anticancer and antitumor applications. A study by Liu et al. (2020) reported the synthesis of novel compounds containing 6-oxo-1,6-dihydropyridazine-3-carboxamide moieties, which showed moderate to good antitumor activities against various cancer cell lines. The compounds demonstrated inhibitory activities against c-Met kinase, a crucial target in cancer therapy (Liu et al., 2020).

Synthesis Techniques and Chemical Properties

The synthesis and chemical properties of this compound derivatives are an active area of research. Youssef et al. (2012) explored the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines from this compound using microwave-assisted reaction conditions. This method offered higher yields in shorter times compared to conventional methods (Youssef et al., 2012).

Inhibitory Effects in Biological Processes

Some derivatives of this compound have been studied for their inhibitory effects on specific biological processes. For instance, Konno et al. (1992) synthesized 6-alkylaminopyridazine-3-carboxylic acid derivatives and tested them as dopamine beta-hydroxylase inhibitors. Among these compounds, 6-benzylaminopyridazine-3-carboxylic acid showed potent inhibitory activity (Konno et al., 1992).

Role in Anticoccidial Agents Synthesis

In the development of anticoccidial agents, this compound derivatives have shown promise. Morisawa et al. (1977) synthesized various nitropyridinecarboxamides and found that specific derivatives were active against Eimeria tenella, a causative agent of coccidiosis (Morisawa et al., 1977).

Applications in HIV-1 Integrase Inhibition

Some this compound derivatives have been repositioned for potential use in HIV treatment. Zeng et al. (2012) designed analogues of L-870,810, a potent HIV-1 integrase (IN) inhibitor, based on the 1,6-naphthyridine-7-carboxamide scaffold. These compounds were not only potent IN inhibitors but also showed significant cytotoxicity in cancer cell lines (Zeng et al., 2012).

Mecanismo De Acción

Target of Action

Pyridazine derivatives, such as 6-Hydroxypyridazine-3-carboxamide, are known to interact with a variety of enzymes and proteins . .

Mode of Action

The presence of a carboxamide moiety in pyridazine derivatives can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . .

Biochemical Pathways

Pyridones, which include this compound, are oxidation products of nicotinamide and its derivatives. They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . .

Pharmacokinetics

Pyridazine derivatives are generally known for their unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .

Result of Action

Pyridazine derivatives are generally known to inhibit the activity of various enzymes and proteins .

Action Environment

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel add additional value in drug discovery and development .

Propiedades

IUPAC Name |

6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H2,6,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQRGTPJNIKNIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60184-73-8 |

Source

|

| Record name | 6-oxo-1,6-dihydropyridazine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)benzoate](/img/structure/B2480862.png)

![Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2480865.png)

![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)

![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)